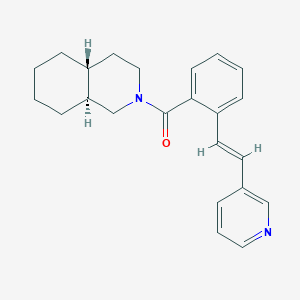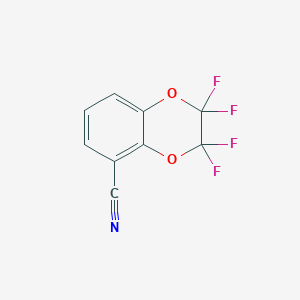![molecular formula C21H19NO B12844964 3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine is a heterocyclic compound that features a benzofuro[3,2-c]pyridine core with a tert-butylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
科学研究应用
3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new drugs targeting specific diseases.
作用机制
The mechanism of action of 3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes . The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage .
相似化合物的比较
Similar Compounds
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: This compound shares a similar benzofuro[2,3-b]pyridine core but differs in its substituents.
4-tert-Butylphenylboronic acid: This compound contains the tert-butylphenyl group but lacks the benzofuro[3,2-c]pyridine core.
Uniqueness
3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzofuro[3,2-c]pyridine core with a tert-butylphenyl substituent makes it particularly valuable for applications requiring specific electronic and steric characteristics.
属性
分子式 |
C21H19NO |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
3-(4-tert-butylphenyl)-[1]benzofuro[3,2-c]pyridine |
InChI |
InChI=1S/C21H19NO/c1-21(2,3)15-10-8-14(9-11-15)18-12-20-17(13-22-18)16-6-4-5-7-19(16)23-20/h4-13H,1-3H3 |
InChI 键 |
IJPLGZNYRCRHDS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C3C4=CC=CC=C4OC3=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


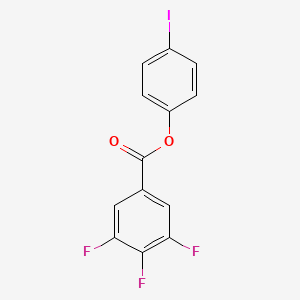
![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
![3-Fluorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B12844908.png)
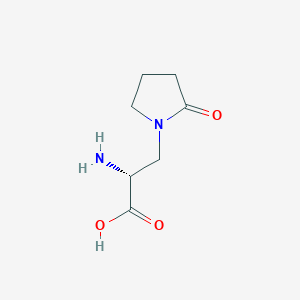
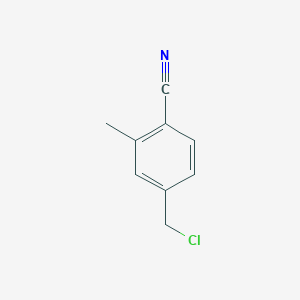
![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)
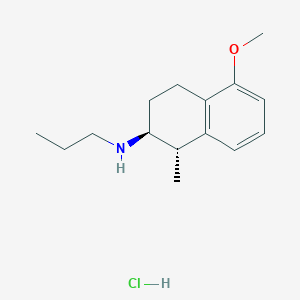
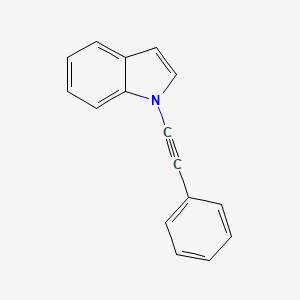
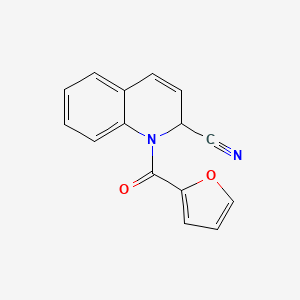
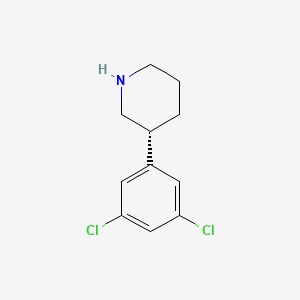
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)
